molecular formula C12H12N2OS B2477243 1-Phenyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one CAS No. 93286-09-0

1-Phenyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one

Cat. No. B2477243
CAS RN: 93286-09-0
M. Wt: 232.3
InChI Key: BIFKZQLRIZQGTI-UHFFFAOYSA-N
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Description

The compound “1-Phenyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one” is a complex organic molecule. It contains a phenyl group (a benzene ring), a prop-2-en-1-yl group (an allyl group), and a sulfanylideneimidazolidin-4-one group (a type of sulfur-containing heterocycle). The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atomic components and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties would be determined by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal or therapeutic uses. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific studies on this compound, it’s difficult to predict its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential applications. This could include investigating its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

1-phenyl-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-8-13-11(15)9-14(12(13)16)10-6-4-3-5-7-10/h2-7H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFKZQLRIZQGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CN(C1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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